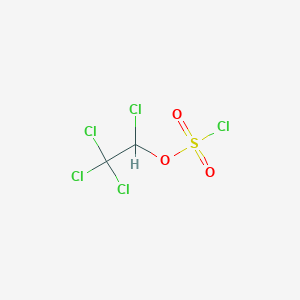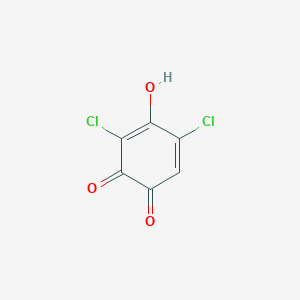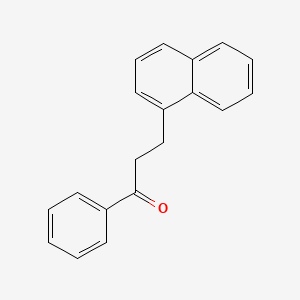
1,2,2,2-Tetrachloroethyl sulfurochloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,2-Tetrachloroethyl sulfurochloridate is an organosulfur compound characterized by the presence of both chlorine and sulfur atoms. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,2-Tetrachloroethyl sulfurochloridate typically involves the chlorination of ethyl sulfurochloridate. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted at elevated temperatures to facilitate the chlorination process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,2-Tetrachloroethyl sulfurochloridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Less chlorinated derivatives.
Substitution: Hydroxyl or amino derivatives.
Aplicaciones Científicas De Investigación
1,2,2,2-Tetrachloroethyl sulfurochloridate has several applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of 1,2,2,2-Tetrachloroethyl sulfurochloridate involves its reactivity with nucleophiles. The chlorine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to modifications that can alter their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrachloroethane: Similar in structure but lacks the sulfur atom.
1,2,2,2-Tetrachloroethyl disulfide: Contains a disulfide linkage instead of a single sulfur atom.
1,2,2,2-Tetrachloroethyl carbonochloridate: Contains a carbonyl group in place of the sulfur atom.
Uniqueness
1,2,2,2-Tetrachloroethyl sulfurochloridate is unique due to the presence of both chlorine and sulfur atoms, which impart distinct reactivity and chemical properties. This makes it a valuable compound in various chemical processes and applications.
Propiedades
Número CAS |
91948-95-7 |
|---|---|
Fórmula molecular |
C2HCl5O3S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1,1,1,2-tetrachloro-2-chlorosulfonyloxyethane |
InChI |
InChI=1S/C2HCl5O3S/c3-1(2(4,5)6)10-11(7,8)9/h1H |
Clave InChI |
OOLUZGZUENURAW-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)(Cl)Cl)(OS(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)


![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)


![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)


![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)


